7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid
Description
Properties
CAS No. |
13877-58-2 |
|---|---|
Molecular Formula |
C6H5N5O2 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
7-amino-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H5N5O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1H,(H,10,11)(H,12,13)(H2,7,8,9) |
InChI Key |
LHPYFBXXTBSWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
3-Methyl-4-nitropyrazole-5-carboxylic acid is a common precursor synthesized by condensation of 2,5-pentanedione with hydrazine hydrate to yield 3,5-dimethylpyrazole, followed by nitration (using nitric and sulfuric acid) and oxidation (with potassium permanganate) to introduce the nitro and carboxylic acid functionalities.
The acid is then esterified to ethyl 3-methyl-4-nitropyrazole-5-carboxylate using an alcoholic solution saturated with hydrogen chloride at room temperature to avoid unwanted alkylation.
Conversion to Carboxamide and Formylamino Derivatives
The ester is reacted with ammonium hydroxide to form the 5-carboxamide analogue.
This carboxamide is catalytically reduced (hydrogenation with palladium on carbon) and simultaneously or sequentially formylated (using formic acid, ethanol, and water) to yield 4-formylamino-3-methylpyrazole-5-carboxamide.
Intramolecular Ring Closure to Pyrazolo[4,3-d]pyrimidine
The 4-formylamino-3-methylpyrazole-5-carboxamide undergoes intramolecular cyclization by refluxing in dimethylformamide with catalytic sodium methoxide, producing 7-hydroxy-3-methylpyrazolo[4,3-d]pyrimidine in high yield and purity.
The 7-hydroxy group can be converted to a 7-chloro derivative, which is then reacted with alkylamino compounds to introduce the 7-amino substituent, completing the pyrazolo[4,3-d]pyrimidine core with the amino group at position 7.
Alternative Routes via Pyrazolo[3,4-d]pyrimidine Intermediates
Pyrazolo[3,4-d]pyrimidine derivatives can be synthesized by condensation of pyrazole-o-aminonitriles with triethylorthoformate in refluxing acetic anhydride to form ethoxymethyleneamino intermediates, which upon treatment with aqueous alcoholic ammonia yield 4-aminopyrazolo[3,4-d]pyrimidines.
Hydrazine hydrate treatment of these intermediates can yield amino-substituted pyrazolo[3,4-d]pyrimidines, which are structurally related and can be modified to obtain the target compound.
Hydrolysis and Functional Group Transformations
Basic hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate affords the corresponding carboxylic acid, which can be further reacted with acetic anhydride and other reagents to build the pyrazolo[3,4-d]pyrimidine scaffold.
Reaction with hydrazine hydrate and other nucleophiles allows for the introduction of amino groups and ring closure to form the pyrazolo[3,4-d]pyrimidine nucleus.
Summary Table of Key Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Transformation | Yield / Notes |
|---|---|---|---|---|
| 1 | 2,5-Pentanedione + Hydrazine hydrate | Condensation | 3,5-Dimethylpyrazole | - |
| 2 | 3,5-Dimethylpyrazole | Nitration (HNO3/H2SO4), Oxidation (KMnO4) | 3-Methyl-4-nitropyrazole-5-carboxylic acid | - |
| 3 | 3-Methyl-4-nitropyrazole-5-carboxylic acid | Esterification (Alcohol + HCl) | Ethyl 3-methyl-4-nitropyrazole-5-carboxylate | Room temp, minimizes alkylation |
| 4 | Ethyl ester | Ammonium hydroxide | 5-Carboxamide analogue | - |
| 5 | 5-Carboxamide analogue | Catalytic reduction (H2, Pd/C), Formylation (HCOOH/EtOH/H2O) | 4-Formylamino-3-methylpyrazole-5-carboxamide | Can be simultaneous or sequential |
| 6 | 4-Formylamino-3-methylpyrazole-5-carboxamide | Reflux in DMF + NaOMe (catalyst) | 7-Hydroxy-3-methylpyrazolo[4,3-d]pyrimidine | High yield, high purity |
| 7 | 7-Hydroxy derivative | Chlorination, then reaction with alkylamino | 7-Alkylamino-3-methylpyrazolo[4,3-d]pyrimidine | Final amino substitution |
| 8 | Pyrazole-o-aminonitriles | Triethylorthoformate, Acetic anhydride reflux | Ethoxymethyleneamino intermediates | Used without purification |
| 9 | Intermediates | Aqueous alcoholic ammonia | 4-Aminopyrazolo[3,4-d]pyrimidines | - |
| 10 | Pyrazolo[3,4-d]pyrimidine intermediates | Hydrazine hydrate | Amino-substituted pyrazolo[3,4-d]pyrimidines | - |
Research Findings and Notes
The intramolecular cyclization step (Step 6) is critical for forming the pyrazolo[4,3-d]pyrimidine ring and is typically performed under reflux in dimethylformamide with sodium methoxide as a catalyst, yielding the hydroxy derivative in high purity and yield.
The conversion of the hydroxy group to a chloro substituent followed by nucleophilic substitution with alkylamino compounds is a reliable method to introduce the 7-amino group, which is essential for biological activity.
Alternative synthetic routes involving pyrazole-o-aminonitriles and triethylorthoformate provide access to related pyrazolo[3,4-d]pyrimidine derivatives, which can be further modified to obtain the target compound or analogues.
The use of catalytic hydrogenation and formylation steps allows for efficient functional group transformations necessary for ring closure and amino group introduction.
Purification is commonly achieved by recrystallization or column chromatography using silica gel with appropriate solvent systems (e.g., cyclohexane-ethyl acetate mixtures).
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The bioactivity and physicochemical properties of pyrazolopyrimidine derivatives are highly sensitive to substituent variations. Key analogs and their distinctions include:
Key Observations :
- The carboxylic acid group at position 3 in the target compound enhances polarity compared to ester derivatives (e.g., ethyl esters in ), improving aqueous solubility.
- Substitution at position 7 (e.g., amino vs. oxo) modulates electronic properties and hydrogen-bonding capacity, which may affect target binding .
Antitubercular Activity:
- Compounds 320–321 (4-nitro-phenyl-substituted pyrimidines) showed MIC values of 25 μg/ml against M. tuberculosis H37Rv .
- Compound 325 (structural details unspecified) demonstrated superior antitubercular activity (MIC = 16 μg/ml), highlighting the impact of substituent optimization .
Antibacterial and Antioxidant Activity:
The amino group may facilitate interactions with bacterial enzymes or nucleic acids, akin to purine analogs .
Physicochemical and Spectroscopic Properties
- Spectroscopic Data : Related compounds, such as 8h, exhibit characteristic ¹H-NMR peaks for aromatic protons (δ 8.67 ppm) and methoxy groups (δ 3.62 ppm) . The target compound’s carboxylic acid proton is expected to resonate near δ 12–14 ppm in DMSO-d₆.
Biological Activity
7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid (CAS No. 13877-58-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an amino group at the 7-position and a carboxylic acid group at the 3-position, which significantly influence its reactivity and interaction with biological targets. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H5N5O2
- Molecular Weight : 179.14 g/mol
- Structure : The compound's structure includes a pyrazolo and pyrimidine ring system, contributing to its unique biological properties.
Biological Activities
Research indicates that 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid exhibits several significant biological activities:
1. Anticancer Activity
Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound's derivatives have been reported to interact with CDKs, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced cancer cell proliferation .
- Case Study : A derivative was tested against A549 (lung cancer) and HCT-116 (colon cancer) cells, demonstrating IC50 values of 8.21 µM and 19.56 µM, respectively .
2. Anti-inflammatory Activity
The compound has shown potential in modulating inflammatory responses:
- Mechanism : It can inhibit pro-inflammatory cytokines and modulate signaling pathways such as the TLR4/p38 pathway .
- Case Study : Derivatives were tested for their ability to reduce inflammation markers in vitro, showing promising results.
3. Antiviral Activity
Recent findings suggest that the compound may also exhibit antiviral properties:
- Targeting Viral Replication : Compounds structurally related to 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid have demonstrated activity against viruses such as HIV and hepatitis A .
- Case Study : A study highlighted its efficacy against hepatitis A virus (HAV) at concentrations as low as 20 µg/10^5 cells .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is critical for its biological activity. The following table summarizes structural analogs and their associated activities:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 1H-Pyrazolo[4,3-d]pyrimidin-7-one | Structure | Anticancer | Lacks amino group |
| 6-Amino-1H-pyrazolo[4,3-d]pyrimidin-5-one | Structure | Anti-inflammatory | Different position of amino group |
| 5-Methyl-7-amino-1H-pyrazolo[4,3-d]pyrimidin-6-one | Structure | Anticancer | Methyl substitution enhances lipophilicity |
Synthesis Approaches
The synthesis of 7-Amino-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves multi-step synthetic routes that may include:
- Formation of the pyrazolo ring.
- Introduction of the amino group at the 7-position.
- Carboxylation at the 3-position through various chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
